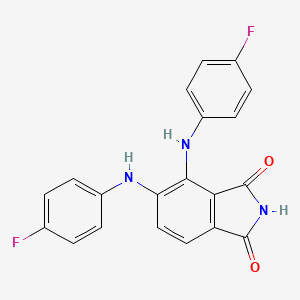
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is a synthetic compound known for its potent inhibitory effects on the epidermal growth factor receptor (EGFR) signal transduction pathway.
Métodos De Preparación
The synthesis of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves several steps. The primary synthetic route includes the reaction of phthalic anhydride with 4-fluoroaniline under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the compound .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of EGFR inhibition and for developing new inhibitors with improved efficacy.
Biology: The compound is employed in cellular studies to investigate the role of EGFR in cell proliferation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its antitumor activity in various cancer cell lines and animal models.
Industry: The compound is used in the development of targeted cancer therapies and as a reference standard in pharmaceutical research
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves the selective inhibition of the EGFR tyrosine protein kinase. By binding to the ATP-binding site of the EGFR, the compound prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is unique in its high selectivity for EGFR tyrosine protein kinase compared to other similar compounds. Some related compounds include:
4,5-Dianilino-phthalimide: This compound is less selective and has a broader range of targets.
4-(4-Hydroxyanilino)-5-anilino-phthalimide: A metabolite of 4,5-Dianilino-phthalimide, it has different biological activity and selectivity profiles.
4,5-Bis(4-chloroanilino)-1H-isoindole-1,3(2H)-dione: This compound has similar inhibitory effects but differs in its halogen substitution, affecting its potency and selectivity
Propiedades
Número CAS |
378223-57-5 |
|---|---|
Fórmula molecular |
C20H13F2N3O2 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
4,5-bis(4-fluoroanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-16-10-9-15-17(20(27)25-19(15)26)18(16)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) |
Clave InChI |
XUDZXWKBCWLZRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



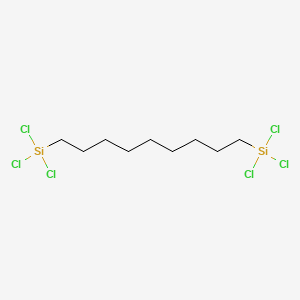
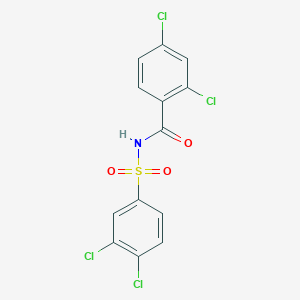
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)
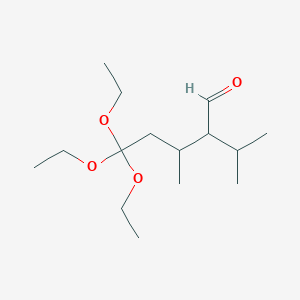
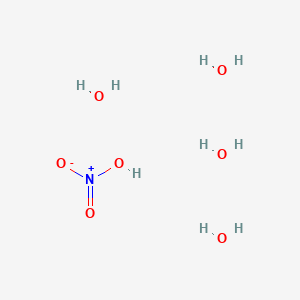
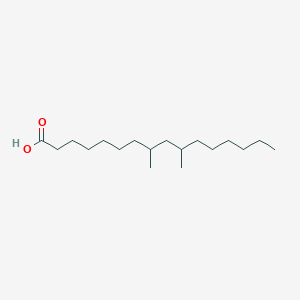
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
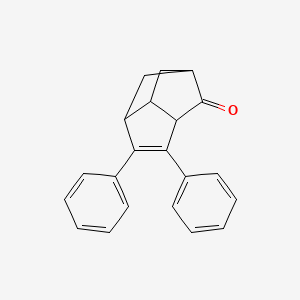
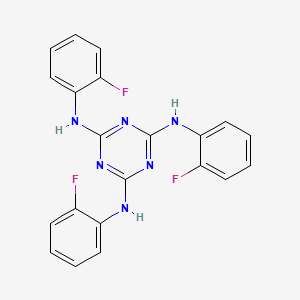
![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
